molecular formula C14H13Cl2N3O3S B3446900 N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide

Cat. No.: B3446900
M. Wt: 374.2 g/mol
InChI Key: QOMQDMRTVHIZAR-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide is a complex organic compound characterized by the presence of a dichlorophenyl group, a methylsulfonyl group, and a pyridinyl group attached to a glycinamide backbone

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3S/c1-23(21,22)19(13-7-10(15)4-5-12(13)16)9-14(20)18-11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMQDMRTVHIZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 2,5-dichlorophenylamine: This can be synthesized through the chlorination of aniline using chlorine gas under controlled conditions.

    Formation of N-(2,5-dichlorophenyl)-N-methylsulfonylamine: This intermediate is prepared by reacting 2,5-dichlorophenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with pyridin-3-ylglycine: The final step involves coupling N-(2,5-dichlorophenyl)-N-methylsulfonylamine with pyridin-3-ylglycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. The pyridinyl group may participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide
  • N~2~-(2,5-dichlorophenyl)-N~2~-(ethylsulfonyl)-N-pyridin-3-ylglycinamide
  • N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-4-ylglycinamide

Uniqueness

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide is unique due to the specific positioning of the dichlorophenyl and pyridinyl groups, which may confer distinct binding properties and reactivity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide

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